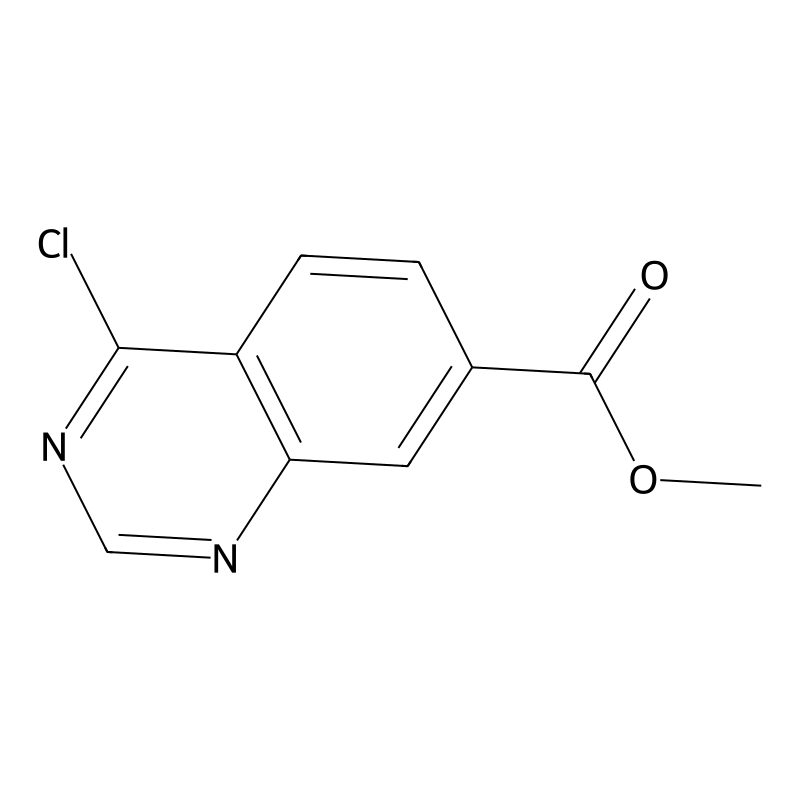

Methyl 4-chloroquinazoline-7-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-chloroquinazoline-7-carboxylate is a chemical compound with the molecular formula . It features a quinazoline ring, which is a bicyclic structure composed of a benzene and a pyrimidine ring. The presence of a chlorine atom at the 4-position and a carboxylate group at the 7-position imparts unique properties to this compound, making it significant in various chemical and biological contexts. The compound is often used as an intermediate in organic synthesis and has garnered attention for its potential biological activities.

- Suzuki Coupling: It can react with boronic acids to form biaryl compounds.

- Negishi Coupling: Involves the reaction with organozinc reagents.

- Stille Coupling: Engages with organotin compounds to yield substituted quinazolines.

These reactions are facilitated by metal catalysts such as palladium, which enhance the reactivity of the chlorinated quinazoline derivatives .

Research has indicated that methyl 4-chloroquinazoline-7-carboxylate exhibits various biological activities, including:

- Antitumor Activity: It has shown potential against certain cancer cell lines, suggesting its role as an anticancer agent.

- Antimicrobial Properties: Studies indicate efficacy against various bacterial strains, highlighting its potential in treating infections.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile .

Several methods have been developed for synthesizing methyl 4-chloroquinazoline-7-carboxylate:

- One-Pot Three-Component Reaction: This method combines readily available starting materials in a single reaction vessel to produce the desired quinazoline derivative efficiently.

- Metal-Catalyzed Cross-Coupling Reactions: Utilizing palladium or nickel catalysts facilitates the formation of carbon-carbon bonds, allowing for the introduction of various substituents at different positions on the quinazoline ring .

- Cyclization Reactions: Starting from appropriate amino and carboxylic acid derivatives, cyclization can lead directly to quinazoline structures.

Methyl 4-chloroquinazoline-7-carboxylate finds applications in several fields:

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against cancer and bacterial infections.

- Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Investigated for use in developing new materials with specific electronic or optical properties .

Interaction studies involving methyl 4-chloroquinazoline-7-carboxylate primarily focus on its binding affinity with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

- Structure-Activity Relationship Studies: To understand how structural modifications impact activity and selectivity against targets .

Similar Compounds

Several compounds share structural similarities with methyl 4-chloroquinazoline-7-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-chloroquinazoline | Amino group at position 2 | Enhanced biological activity due to amino substitution |

| Methyl quinazoline-6-carboxylate | Carboxylate at position 6 | Different substitution pattern affects reactivity |

| 4-Chloroquinazolinone | Ketone instead of carboxylate | Potentially different biological activities |

These compounds highlight the diversity within the quinazoline family and underscore the unique characteristics of methyl 4-chloroquinazoline-7-carboxylate due to its specific substitutions and functional groups.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant